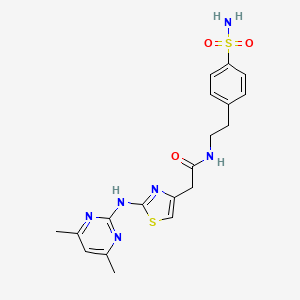![molecular formula C12H16Cl3N B2802540 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060008-02-6](/img/structure/B2802540.png)
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a dichlorophenyl group attached to the pyrrolidine ring. It is often used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:
Preparation of 3,4-Dichlorophenylmethylamine: This intermediate is synthesized by reacting 3,4-dichlorobenzaldehyde with ammonia under reductive conditions.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrrolidone derivatives.
Reduction Products: Reduction can yield secondary amines or tertiary amines.
Substitution Products: Substitution reactions can produce a variety of substituted pyrrolidines.
科学的研究の応用
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of pyrrolidine derivatives with biological targets.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism by which 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2-[(3,4-Dichlorophenyl)methyl]pyrrolidine: This compound lacks the methyl group on the pyrrolidine ring.
2-[(3,4-Dichlorophenyl)methyl]piperidine: This compound has a six-membered ring instead of a five-membered ring.
2-[(3,4-Dichlorophenyl)methyl]morpholine: This compound features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of the methyl group on the pyrrolidine ring and the dichlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFXPWKVOUXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)

![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)

![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)


![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)
